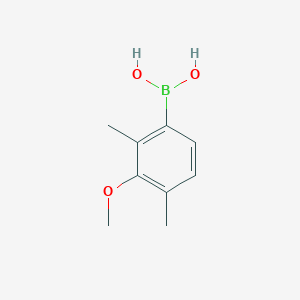
4-Trichloromethylphenyl isocyanate, 90%
Vue d'ensemble
Description
4-Trichloromethylphenyl isocyanate, 90% (4-TCMPI-90) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive substance, and is often used in the synthesis of other compounds, as well as in biochemical and physiological studies. 4-TCMPI-90 is a versatile compound that has a wide range of uses, and has been used in a variety of scientific studies. In
Applications De Recherche Scientifique
4-Trichloromethylphenyl isocyanate, 90% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polyurethanes, which are used in a variety of industrial applications. 4-Trichloromethylphenyl isocyanate, 90% has also been used in biochemical and physiological studies, such as studies of enzymes and proteins. 4-Trichloromethylphenyl isocyanate, 90% has also been used in studies of the metabolism of drugs, as well as in studies of the pharmacokinetics of drugs.
Mécanisme D'action
The mechanism of action of 4-Trichloromethylphenyl isocyanate, 90% is not fully understood. However, it is believed that 4-Trichloromethylphenyl isocyanate, 90% acts as a nucleophile, which means that it reacts with other molecules in order to form new compounds. 4-Trichloromethylphenyl isocyanate, 90% also acts as an oxidizing agent, which means that it can be used to oxidize other molecules. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is believed to act as an inhibitor of some enzymes, which means that it can be used to inhibit certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trichloromethylphenyl isocyanate, 90% have been studied in a variety of scientific studies. It has been found that 4-Trichloromethylphenyl isocyanate, 90% is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 4-Trichloromethylphenyl isocyanate, 90% has been found to have an effect on the metabolism of drugs, as well as on the pharmacokinetics of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Trichloromethylphenyl isocyanate, 90% in laboratory experiments has several advantages. 4-Trichloromethylphenyl isocyanate, 90% is a highly reactive compound, which means that it can be used in a variety of reactions. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is relatively inexpensive and is readily available. However, there are some limitations to the use of 4-Trichloromethylphenyl isocyanate, 90% in laboratory experiments. 4-Trichloromethylphenyl isocyanate, 90% is a highly reactive compound, and must be handled with care in order to avoid accidents. Additionally, 4-Trichloromethylphenyl isocyanate, 90% is a volatile compound, and must be stored in a sealed container in order to prevent it from evaporating.
Orientations Futures
There are several potential future directions for the use of 4-Trichloromethylphenyl isocyanate, 90%. One potential direction is the development of new compounds that can be synthesized using 4-Trichloromethylphenyl isocyanate, 90%. Additionally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new drugs, as well as in the development of new drug delivery systems. Additionally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new biochemical and physiological studies, as well as in the development of new methods for the analysis and characterization of compounds. Finally, 4-Trichloromethylphenyl isocyanate, 90% could be used in the development of new methods for the synthesis of other compounds.
Méthodes De Synthèse
4-Trichloromethylphenyl isocyanate, 90% is typically synthesized through a nucleophilic substitution reaction. This reaction involves the substitution of a nucleophile, such as an amine or alcohol, with a halogen atom, such as chlorine or bromine. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction can be catalyzed by a variety of compounds, such as a base or a Lewis acid. The reaction yields 4-Trichloromethylphenyl isocyanate, 90% in a high yield, typically greater than 90%.
Propriétés
IUPAC Name |
1-isocyanato-4-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETSPPVLTPINEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278062 | |
| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-4-(trichloromethyl)benzene | |
CAS RN |
709-66-0 | |
| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
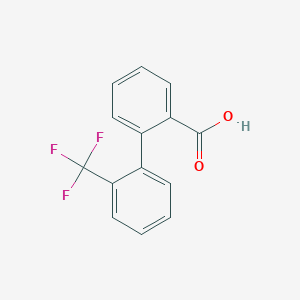
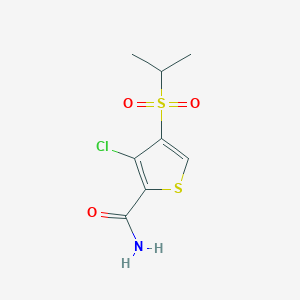

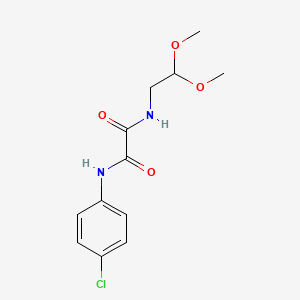

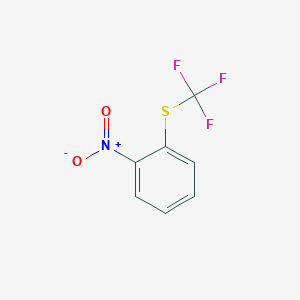

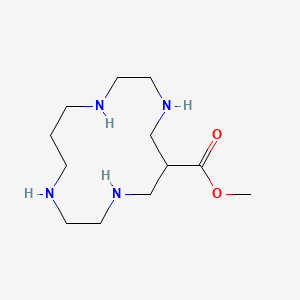

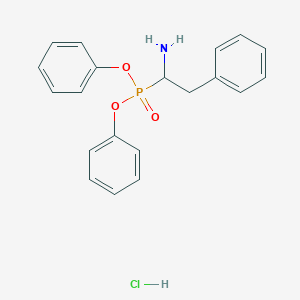
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
